molecular formula C26H35N5O2 B2988612 N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922015-62-1

N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2988612
M. Wt: 449.599
InChI Key: BCEADCDCIJHXAZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Bio-Immunological and Cytotoxicity Studies

Poly(2-oxazolines), with variations in alkyl chain lengths and aromatic moieties, have been evaluated for their cytotoxic properties and potential in biomedical applications. These studies involve assessing cell viability, polymer-cell interactions, and the immunosuppressive effects of copolymers, highlighting their utility in drug delivery and immunobiology (Kronek et al., 2011).

Neurokinin-1 Receptor Antagonism

Research into neurokinin-1 receptor antagonists suitable for oral and intravenous administration has been conducted to explore clinical efficacy in emesis and depression. This highlights the therapeutic potential of targeting specific receptors for treating various conditions (Harrison et al., 2001).

Anionic Polymerization Studies

The stereospecific anionic polymerization of N,N-dialkylacrylamides, including compounds with dimethylamino groups, was studied, emphasizing the control over molecular weight distributions and the impact of additives on polymer properties. Such research is crucial for developing materials with specific mechanical, thermal, or biological characteristics (Kobayashi et al., 1999).

Selective σ Receptor Ligands

The characterization of novel σ receptor ligands showcases the exploration of compounds for potential therapeutic applications, including their effects on cellular models and behavioral studies. These studies are vital for understanding receptor-mediated mechanisms and developing new treatments for neurological disorders (Matsumoto et al., 1995).

ABCB1 Inhibitors

Research on ABCB1 inhibitors incorporates designing compounds to modulate this crucial transporter protein's activity, impacting drug resistance and pharmacokinetics. The studies involve synthesizing derivatives, assessing inhibitory activity, and understanding the interaction mechanisms with the protein, which is essential for enhancing therapeutic efficacy and overcoming drug resistance (Colabufo et al., 2008).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-18-13-19(2)15-22(14-18)28-26(33)25(32)27-17-24(31-11-9-29(3)10-12-31)20-5-6-23-21(16-20)7-8-30(23)4/h5-6,13-16,24H,7-12,17H2,1-4H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEADCDCIJHXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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